molecular formula C21H14ClIO3 B10866065 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate

1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate

Cat. No.: B10866065
M. Wt: 476.7 g/mol
InChI Key: GVRWXKOYBWKOEX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group, a phenylethyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 1-(4-chlorophenyl)-2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 4-iodobenzoate
  • 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 2-iodobenzoate
  • 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-bromobenzoate

Uniqueness

1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is unique due to the presence of the iodine atom at the 3-position of the benzoate moiety. This specific positioning of the iodine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substitutions or positional isomers .

Properties

Molecular Formula

C21H14ClIO3

Molecular Weight

476.7 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 3-iodobenzoate

InChI

InChI=1S/C21H14ClIO3/c22-17-11-9-15(10-12-17)20(19(24)14-5-2-1-3-6-14)26-21(25)16-7-4-8-18(23)13-16/h1-13,20H

InChI Key

GVRWXKOYBWKOEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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